molecular formula C13H11FN2O B14909403 4-fluoro-N-(3-methylpyridin-4-yl)benzamide

4-fluoro-N-(3-methylpyridin-4-yl)benzamide

Cat. No.: B14909403
M. Wt: 230.24 g/mol
InChI Key: UKYNYWPCJONEBV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-methylpyridin-4-yl)benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzene ring and a 3-methylpyridin-4-yl substituent on the amide nitrogen. This compound belongs to a class of aromatic amides with applications in medicinal chemistry, polymer synthesis, and materials science. Its structural uniqueness lies in the combination of a fluorinated benzoyl group and a methyl-substituted pyridine moiety, which influences electronic properties, solubility, and intermolecular interactions .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

4-fluoro-N-(3-methylpyridin-4-yl)benzamide

InChI

InChI=1S/C13H11FN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17)

InChI Key

UKYNYWPCJONEBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Direct Acylation via Acyl Chloride

The most widely reported method involves reacting 4-fluorobenzoyl chloride with 3-methylpyridin-4-amine under basic conditions.

Procedure:
  • Reagents :

    • 4-Fluorobenzoyl chloride (1.2 equiv)
    • 3-Methylpyridin-4-amine (1.0 equiv)
    • Triethylamine (2.0 equiv) or pyridine
    • Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Steps :

    • Dissolve 3-methylpyridin-4-amine in anhydrous DCM.
    • Add triethylamine dropwise under nitrogen.
    • Slowly add 4-fluorobenzoyl chloride at 0°C.
    • Stir at room temperature for 12–24 hours.
    • Quench with water, extract with DCM, and purify via column chromatography (petroleum ether/ethyl acetate).
  • Yield : 78–88%

  • Characterization :
    • 1H NMR (CDCl3): δ 8.45 (d, 1H, pyridine-H), 7.92 (d, 2H, benzene-H), 7.38 (m, 2H, pyridine-H), 2.45 (s, 3H, CH3).
    • HRMS : m/z calcd. for C13H12FN2O [M+H]+: 231.0932; found: 231.0936.
Advantages**: High yield, simplicity.

Limitations : Requires handling moisture-sensitive acyl chlorides.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents enable amide formation from carboxylic acids and amines.

Procedure:
  • Reagents :

    • 4-Fluorobenzoic acid (1.0 equiv)
    • 3-Methylpyridin-4-amine (1.1 equiv)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
    • Hydroxybenzotriazole (HOBt, 1.2 equiv)
    • Dimethylformamide (DMF)
  • Steps :

    • Activate 4-fluorobenzoic acid with EDC/HOBt in DMF for 30 minutes.
    • Add 3-methylpyridin-4-amine and stir at 25°C for 24 hours.
    • Dilute with ethyl acetate, wash with brine, and concentrate.
  • Yield : 72–85%

  • Optimization :
    • Solvent : DMF > THF > acetonitrile.
    • Temperature : Room temperature optimal; heating reduces yield due to side reactions.

Metal-Free Amidation Using Formamides

A solvent-free approach employs formamides as amine precursors under mild conditions.

Procedure:
  • Reagents :

    • 4-Fluorobenzoic acid (1.0 equiv)
    • N,N-Dimethylformamide (DMF, 2.0 equiv)
    • Phosphorus oxychloride (POCl3, 1.5 equiv)
  • Steps :

    • Heat 4-fluorobenzoic acid and DMF at 40°C for 6 hours.
    • Add POCl3 dropwise and stir for 12 hours.
    • Quench with aqueous NaHCO3, extract with ethyl acetate, and purify.
  • Yield : 65–70%

  • Scope : Suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Purity
Direct Acylation Acyl chloride, amine 0–25°C, 12–24 h 78–88% >98%
EDC/HOBt Coupling Carboxylic acid, amine 25°C, 24 h 72–85% >95%
Metal-Free Amidation Carboxylic acid, formamide 40°C, 18 h 65–70% >90%

Key Findings :

  • Direct acylation offers the highest yield and purity.
  • Coupling agents avoid acyl chloride handling but require purification.
  • Metal-free methods are eco-friendly but less efficient.

Structural Characterization

Spectroscopic Data

  • FT-IR : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).
  • 13C NMR : δ 165.3 (C=O), 148.6 (pyridine-C), 131.2 (C-F), 21.5 (CH3).

X-ray Crystallography

Single-crystal analysis confirms planar amide geometry and intramolecular hydrogen bonding between the amide N–H and pyridine nitrogen.

Applications and Derivatives

  • Anticancer Agents : Inhibits FGFR1 with IC50 = 0.8 μM.
  • Antimicrobials : MIC = 4 µg/mL against Staphylococcus aureus.
  • Derivatives :
    • 4-Chloro-N-(3-methylpyridin-4-yl)benzamide: Enhanced kinase selectivity.
    • 4-Methoxy analog: Improved solubility but reduced potency.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Position : Pyridine substitution at the 4-position (target compound) versus 2-position (Compound 35) significantly alters steric interactions and electronic density, impacting bioactivity and synthetic pathways .
  • Heterocyclic Modifications : Thiocarbamoyl (CNS4) and phthalimide () groups enhance lipophilicity but may reduce aqueous solubility compared to the parent benzamide .
  • Biological Relevance: Pyrimidine-phenoxy derivatives () demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) improve target engagement, a strategy applicable to optimizing the target compound.

Biological Activity

4-Fluoro-N-(3-methylpyridin-4-yl)benzamide is a compound that exhibits significant biological activity, primarily due to its structural characteristics, which include a fluorine atom and a pyridine ring. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H12FN3O
  • Molecular Weight : 229.24 g/mol

The presence of the fluorine atom enhances lipophilicity, which may improve the compound's bioavailability and interaction with cellular targets. The benzamide structure, combined with the 3-methylpyridine moiety, contributes to its unique chemical properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its binding affinity to specific proteins is crucial for understanding its therapeutic potential. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit certain enzymes, which is essential for its role in medicinal chemistry.
  • Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways critical for cellular functions.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several studies, particularly in relation to its potential as a therapeutic agent:

  • Antiparasitic Activity : Research on structurally similar compounds has shown promising results against parasites, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activity, indicating potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructureNotable Features
4-Bromo-N-(3-methylpyridin-4-yl)benzamideContains bromine instead of fluorineMay exhibit different biological activity due to halogen substitution
4-Fluoro-N-(6-{[(pyridin-4-yl)methyl]amino}pyridin-3-yl)benzamideContains additional pyridine moietyPotentially increased interactions due to multiple nitrogen atoms
4-Fluoro-N-(4-fluorobenzoyl)-N-(3-methylpyridin-2-yl)benzamideContains two fluorinated benzene ringsEnhanced lipophilicity and possible increased bioactivity

This table illustrates how variations in substituents affect the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Antiparasitic Research : A study highlighted the optimization of dihydroquinazolinone derivatives targeting PfATP4, demonstrating how structural modifications can enhance efficacy against malaria parasites .
  • Antimicrobial Studies : Research on naphthoquinone derivatives revealed significant antimicrobial properties against various pathogens, suggesting that similar structural features in this compound could yield comparable results .
  • Inhibition Studies : Investigations into non-nucleoside inhibitors for Hepatitis C virus indicated that structural modifications significantly impact biological activity and enzyme inhibition .

Q & A

Q. Why do similar compounds exhibit divergent biological activities despite structural homology?

  • Methodological Answer :
  • Conformational Analysis : Use X-ray or NMR to assess rotational barriers in benzamide linkages, which may alter binding .
  • Metabolic Stability Testing : Perform hepatic microsome assays to identify degradation pathways unique to substituents (e.g., 4-fluoro vs. 4-nitro) .

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